molecular formula C6H6N4O B2465120 2-Azido-6-methoxypyridine CAS No. 129819-22-3

2-Azido-6-methoxypyridine

Cat. No. B2465120
CAS RN: 129819-22-3
M. Wt: 150.141
InChI Key: OSGLTBCTHMSHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-6-methoxypyridine is a chemical compound that has gained significant interest in scientific research due to its unique properties. The compound is a pyridine derivative with an azido group and a methoxy group attached to it. It has a molecular formula of C6H6N4O and a molecular weight of 154.14 g/mol.

Scientific Research Applications

Transition Metal-Catalyzed Reactions

While not directly related to 2-azido-6-methoxypyridine, the Suzuki–Miyaura cross-coupling reaction, which forms carbon–carbon bonds, is a powerful synthetic tool. It relies on boron reagents and has broad applications in organic synthesis, including drug discovery and materials science .

Mechanism of Action

Mode of Action

. These reactions can lead to changes in the molecular structure and function of the targets they interact with.

Biochemical Pathways

, it is known that azides and pyridine derivatives can influence various biochemical pathways For instance, azides can interfere with the normal functioning of enzymes and other proteins, leading to changes in cellular processes

properties

IUPAC Name

2-azido-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-4-2-3-5(8-6)9-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGLTBCTHMSHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.